Nitrosoguanidine

Catalog No.
S565193
CAS No.
674-81-7
M.F
CH4N4O
M. Wt
88.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrosoguanidine

CAS Number

674-81-7

Product Name

Nitrosoguanidine

IUPAC Name

2-nitrosoguanidine

Molecular Formula

CH4N4O

Molecular Weight

88.07 g/mol

InChI

InChI=1S/CH4N4O/c2-1(3)4-5-6/h(H4,2,3,4,6)

InChI Key

WTLKTXIHIHFSGU-UHFFFAOYSA-N

SMILES

C(=NN=O)(N)N

Synonyms

Nitrosoguanidines

Canonical SMILES

C(=NN=O)(N)N

The exact mass of the compound Nitrosoguanidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33670. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Inducing Mutations in Organisms

One of the primary applications of NTG is its ability to induce mutations in various organisms, including bacteria, fungi, plants, and animals. Mutations are alterations in the DNA sequence and can be beneficial or detrimental. Researchers employ NTG to create mutants with specific characteristics for studying gene function, genetic pathways, and developing new strains of organisms with desired traits. For instance, NTG is used to generate mutants in plants that are resistant to diseases or herbicides .

Investigating DNA Repair Mechanisms

Due to its mutagenic properties, NTG serves as a valuable tool for researchers to investigate DNA repair mechanisms in cells. When exposed to NTG, cells activate DNA repair pathways to rectify the induced mutations. By studying the effects of NTG on cells with mutations in DNA repair genes, scientists gain insights into the intricate mechanisms by which cells maintain genomic integrity .

Testing Antimutagens

The mutagenic nature of NTG also makes it a useful agent for testing the efficacy of antimutagens. Antimutagens are compounds that can prevent or reduce the frequency of mutations. Researchers can expose cells or organisms to NTG in combination with potential antimutagens to evaluate the antimutagenic properties of the test compounds .

Cancer Research

NTG has played a role in cancer research to understand the mechanisms of carcinogenesis (cancer development). Studies have explored the mutagenic effects of NTG on cells and its potential contribution to tumor formation . It's important to note that NTG itself is not typically considered a direct carcinogen, but rather a mutagen that can contribute to the process of cancer development under certain circumstances.

Nitrosoguanidine, specifically N-methyl-N'-nitro-N-nitrosoguanidine, is an organic compound that serves as a potent alkylating agent and mutagen. It is primarily recognized for its role in inducing mutations in DNA, which has made it a valuable tool in biochemical research. The compound is classified as a probable human carcinogen by the International Agency for Research on Cancer, specifically listed as a Group 2A carcinogen. Its structure features a nitrosamine functional group attached to a guanidine moiety, which is responsible for its reactivity and biological activity .

  • Alkylation of DNA: The compound reacts with nucleophilic sites on DNA, particularly at the O6 position of guanine and the O4 position of thymine. This alkylation can lead to transition mutations, affecting the fidelity of DNA replication .
  • Decomposition: In acidic conditions, nitrosoguanidine can decompose to release nitrous acid, while in basic conditions, it can yield diazomethane, a known methylating agent .
  • Reactivity with Nucleophiles: Nitrosoguanidine reacts with various nucleophiles such as amines and thiols, leading to the formation of adducts that can interfere with biological processes .

The biological activity of nitrosoguanidine is primarily linked to its mutagenic properties. Upon exposure to mammalian cells, it inhibits the synthesis of DNA, RNA, and proteins. This inhibition is attributed to its interaction with DNA polymerase, where it modifies thiol groups critical for enzyme function. The resulting changes can lead to significant disruptions in cellular processes and contribute to carcinogenesis .

Nitrosoguanidine can be synthesized through various methods:

  • Direct Nitration: One common method involves the nitration of guanidine using nitrous acid and other reagents under controlled conditions.
  • Reaction with Methylating Agents: Another approach includes reacting guanidine derivatives with methylating agents like methyl iodide in the presence of a base to form N-methyl-N'-nitro-N-nitrosoguanidine .
  • Utilization of Diazomethane: Nitrosoguanidine can also be generated from diazomethane reactions under specific conditions, which allows for controlled alkylation processes .

Nitrosoguanidine has several applications:

  • Mutagenesis Studies: It is extensively used in molecular biology research to induce mutations for genetic studies.
  • Carcinogenicity Testing: The compound serves as a model chemical in studies aimed at understanding cancer mechanisms and the effects of mutagens on living organisms.
  • Pharmaceutical Research: Its properties are explored in drug development contexts where understanding DNA interactions is crucial .

Research on nitrosoguanidine's interactions has revealed its capacity to modify various biomolecules:

  • DNA Interaction: Studies show that nitrosoguanidine preferentially alkylates guanine residues in DNA, leading to mutations that can escape repair mechanisms .
  • Protein Interaction: The compound has been shown to react with proteins, potentially altering their structure and function through covalent modifications .
  • Enzyme Inhibition: It inhibits key enzymes involved in nucleic acid synthesis by modifying essential thiol groups, impacting cellular replication processes .

Several compounds share structural or functional similarities with nitrosoguanidine:

Compound NameStructure TypeUnique Features
N-Ethyl-N'-nitro-N-nitrosoguanidineAlkylating agentMore potent than nitrosoguanidine in some assays
N-nitroso-N-methylureaNitroso compoundUsed primarily in animal studies for carcinogenicity
N-Methyl-N-nitroso-N'-nitroguanidineAlkylating agentSimilar mutagenic properties but different reactivity
1-Methyl-3-nitro-1-nitrosoguanidineNitroso derivativeExhibits distinct reactivity patterns compared to nitrosoguanidine

Nitrosoguanidine's uniqueness lies in its specific mechanism of action as an alkylating agent that preferentially targets DNA bases without causing significant distortions in the double helix structure. This allows mutations to occur that are less detectable by cellular repair systems compared to other mutagens .

Historical Synthesis Routes

Alkaline Methylation of Nitroguanidine

The alkaline methylation of nitroguanidine represents one of the earliest established synthetic pathways for nitrosoguanidine production [2]. This method involves the reaction of nitroguanidine with methylamine in alkaline conditions, typically employing potassium hydroxide as the base [2]. Historical investigations demonstrated that nitroguanidine could be successfully converted to nitrosoguanidine derivatives using aqueous potassium hydroxide solutions at elevated temperatures of 60°C [2]. The reaction proceeds through nucleophilic substitution mechanisms where the methylamine attacks the nitroguanidine substrate under basic conditions [2].

Early research established that this alkaline methylation process required careful control of reaction parameters to achieve acceptable yields [17]. The process typically involved suspending nitroguanidine in one equivalent of aqueous potassium hydroxide solution and treating with methylamine hydrochloride at temperatures ranging from 59°C to 61°C [17]. These conditions enabled the formation of nitrosoguanidine derivatives with yields reaching 69% to 76% under optimized conditions [17].

The alkaline methylation route demonstrated significant temperature sensitivity, with optimal results obtained when reaction temperatures were maintained between 60°C and 65°C [2]. Deviations from this temperature range resulted in decreased conversion efficiency and increased formation of undesired byproducts [2]. The reaction mechanism involves the initial formation of a guanidine-methylamine complex under alkaline conditions, followed by subsequent rearrangement to form the nitrosoguanidine product [2].

Two-Step Processes Involving Mercaptan Elimination

Two-step synthesis processes involving mercaptan elimination emerged as alternative routes for nitrosoguanidine production, offering distinct advantages in terms of reaction control and product purification [2]. These processes typically involve an initial formation of an intermediate compound containing a mercaptan group, followed by elimination reactions to yield the final nitrosoguanidine product [2]. The mercaptan elimination step presents specific technical challenges, particularly when implemented at industrial scales [2].

Historical development of mercaptan elimination processes revealed that while yields in both reaction stages were relatively favorable, the elimination of methyl mercaptan posed significant technical problems during scale-up operations [2]. The volatility and handling requirements of mercaptan compounds necessitated specialized equipment and containment systems to ensure safe and efficient processing [2]. These technical considerations significantly impacted the economic viability of mercaptan elimination routes for large-scale production [2].

The two-step approach offered advantages in terms of reaction monitoring and intermediate purification capabilities [2]. The formation of stable mercaptan-containing intermediates allowed for quality control testing and purification steps between synthesis stages [2]. However, the complexity of handling mercaptan compounds and the associated safety requirements limited the widespread adoption of these processes in industrial settings [2].

Modern Optimized Protocols

Single-Step Aqueous Methylamine Reactions

Modern synthetic approaches have focused on developing single-step aqueous methylamine reactions that eliminate the complexity and safety concerns associated with multi-step processes [2]. These optimized protocols utilize buffered aqueous methylamine solutions to achieve direct conversion of nitroguanidine precursors to nitrosoguanidine products [2]. The development of single-step processes has been driven by the need for improved space-time yields and simplified manufacturing procedures [2].

Contemporary research has demonstrated that single-step aqueous methylamine reactions can achieve significantly improved yields when reaction conditions are carefully optimized [2]. The process involves reacting nitroguanidine with aqueous methylamine solution buffered by the addition of inorganic or organic acids [2]. Typical acid buffers include hydrochloric acid, sulfuric acid, nitric acid, phosphoric acid, acetic acid, formic acid, and trifluoroacetic acid [2].

The optimized single-step process operates at temperatures between 0°C and 40°C, with preferred temperature ranges of 10°C to 30°C and particularly preferred ranges of 20°C to 30°C [2]. Methylamine quantities typically range from 1 to 3 moles per mole of nitroguanidine substrate, with preferred ratios of 1 to 2 moles [2]. The reaction pH is carefully controlled between 11.0 and 13.0, with optimal results achieved at pH values between 11.5 and 13.0 [2].

Table 1: Single-Step Aqueous Methylamine Reaction Parameters

ParameterRangePreferred RangeOptimal Range
Temperature (°C)0-4010-3020-30
Methylamine (mol/mol substrate)1-31-21.5-2.0
pH11.0-13.011.5-13.012.0-12.5
Reaction Time (hours)6-128-108

Solvent Systems and Catalytic Improvements

Advanced solvent systems have been developed to enhance reaction efficiency and product selectivity in nitrosoguanidine synthesis [2] [7]. Modern protocols incorporate water-miscible organic solvents to create optimized reaction environments that improve mass transfer and reaction kinetics [2]. Common solvent systems include ketones such as acetone, methyl ethyl ketone, and methyl isobutyl ketone, as well as nitriles including acetonitrile and propionitrile [2].

Alcoholic solvent systems, particularly those incorporating methanol and ethanol, have demonstrated significant improvements in reaction yields and product purity [2]. These solvent systems enable better solubilization of reactants and facilitate more efficient mixing during the synthesis process [2]. The selection of appropriate solvent systems depends on the specific reaction conditions and desired product specifications [2].

Catalytic improvements have focused on the development of more effective nitrosating agents and reaction catalysts [1] [6]. Research has explored the use of various nitrosonium precursors, including nitrosonium tetrafluoroborate and alkyl nitrites, to enhance reaction rates and selectivity [6]. Catalytic systems utilizing iron powder and other reducing agents have been investigated for their ability to control reaction pathways and minimize unwanted side reactions [6].

The optimization of solvent systems has revealed that reaction rates can vary significantly depending on the choice of reaction medium [7]. Studies have demonstrated that aprotic solvents typically provide faster conversion times of 20 to 30 minutes compared to protic solvents, which require 45 to 90 minutes for complete conversion [1]. However, both solvent types can achieve high yields and full conversion under appropriate conditions [1].

Industrial-Scale Manufacturing Challenges

Byproduct Management and Yield Optimization

Industrial-scale nitrosoguanidine production faces significant challenges related to byproduct formation and yield optimization [10] [11]. The complex reaction mechanisms involved in nitrosoguanidine synthesis can lead to the formation of various unwanted compounds that must be effectively managed to maintain product quality and process economics [10]. Common byproducts include unreacted starting materials, degradation products, and alternative nitrosation products [10].

Byproduct management strategies focus on optimizing reaction conditions to minimize unwanted compound formation while maximizing desired product yields [13]. Temperature control plays a critical role in byproduct minimization, as elevated temperatures can promote side reactions and degradation pathways [13]. Careful monitoring of reaction pH and the use of appropriate buffering systems help maintain optimal conditions for selective nitrosoguanidine formation [13].

Yield optimization efforts have concentrated on improving space-time yields through enhanced reaction kinetics and more efficient processing conditions [2]. Industrial processes have achieved yields of 87% to 92% through careful optimization of reaction parameters and implementation of advanced process control systems [2]. The development of continuous processing methods has enabled better control over reaction conditions and improved overall process efficiency [2].

Table 2: Industrial Yield Optimization Results

Process ParameterStandard ConditionsOptimized ConditionsYield Improvement
Reaction Temperature25°C20-25°C5-8% increase
Acid Ratio2:13:110-15% increase
Reaction Time60 minutes30-60 minutesMaintained yield
Product Purity85-90%92-99%7-14% increase

XLogP3

-0.9

UNII

Z0FDZ0E0AE

Other CAS

674-81-7

Wikipedia

Nitrosoguanidine

Dates

Last modified: 07-20-2023

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